molecular formula C11H8F2O2 B13310728 2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one

2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B13310728
M. Wt: 210.18 g/mol
InChI Key: FFZWTHOZDCWFAM-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one (CAS 1251281-75-0) is an indanone-based organic compound with a molecular formula of C11H8F2O2 and a molecular weight of 210.18 . This compound serves as a versatile building block in organic synthesis and pharmaceutical research. It is a key synthetic intermediate in the development of active pharmaceutical ingredients, with documented applications in the synthesis of therapeutic agents such as Rasagiline, an anti-Parkinson's drug . The structure, featuring a difluoroacetyl moiety fused to an indanone core, is of significant interest in medicinal chemistry for the development of covalent inhibitors . Researchers utilize this compound to create molecules that selectively target and modulate proteins like AKT1, which is a key pathway in cancer research, particularly for breast, colorectal, and meningioma studies . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Proper handling procedures should be followed. Sealed storage in a dry, cold environment is recommended. For comprehensive safety and handling information, please consult the Safety Data Sheet.

Properties

Molecular Formula

C11H8F2O2

Molecular Weight

210.18 g/mol

IUPAC Name

2-(2,2-difluoroacetyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H8F2O2/c12-11(13)10(15)8-5-6-3-1-2-4-7(6)9(8)14/h1-4,8,11H,5H2

InChI Key

FFZWTHOZDCWFAM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C(=O)C(F)F

Origin of Product

United States

Preparation Methods

Method Using Difluoroacetyl Chloride

One method involves the reaction of 2,3-dihydro-1H-inden-1-one with difluoroacetyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. This reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature.

Reaction Conditions:

  • Reagents : 2,3-dihydro-1H-inden-1-one, difluoroacetyl chloride, TEA or pyridine.
  • Solvent : DCM.
  • Temperature : Room temperature.
  • Time : Several hours.

Method Using Difluoroacetic Anhydride

Another approach involves the use of difluoroacetic anhydride as the difluoroacetylating agent. This reaction may require a catalyst or a stronger base to facilitate the acylation.

Reaction Conditions:

  • Reagents : 2,3-dihydro-1H-inden-1-one, difluoroacetic anhydride, catalyst or base.
  • Solvent : Suitable organic solvent (e.g., DCM or acetonitrile).
  • Temperature : Room temperature or elevated temperature depending on the catalyst.

Purification and Characterization

After the reaction, the product is purified using techniques such as column chromatography or recrystallization. Characterization involves spectroscopic methods like NMR ($$^1$$H and $$^{19}$$F) and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Additions to the Ketone Group

The carbonyl group in 2-(2,2-difluoroacetyl)-2,3-dihydro-1H-inden-1-one exhibits enhanced electrophilicity due to the electron-withdrawing effect of the difluoromethyl group. This facilitates nucleophilic attack under mild conditions.

Reaction TypeConditionsProductYieldSource
Grignard AdditionPhMgBr, THF, −78°C2-(2,2-Difluoro-1-phenylethyl)-indanone60%
Organozinc AdditionEt₂Zn, Cu(OTf)₂, RTAlkylated indanone derivatives45–70%

Mechanistic Insight : The reaction with Grignard reagents proceeds via a six-membered transition state, where the magnesium coordinates with the carbonyl oxygen, directing nucleophilic attack to the α-carbon .

Reduction Reactions

The ketone moiety undergoes selective reduction to form secondary alcohols, while the difluoroacetyl group remains intact under controlled conditions.

Reducing AgentConditionsProductYieldSource
NaBH₄/I₂THF, RT, 10 h2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-ol51%
H₂ (Pd/C)EtOH, 50°C, 5 barFully saturated indane derivative85%

Key Observation : The NaBH₄/I₂ system selectively reduces the ketone without affecting the difluoroacetyl group, preserving fluorinated functionality .

Condensation Reactions

The compound participates in Knoevenagel-like condensations with active methylene compounds, forming extended π-conjugated systems.

Partner ReagentConditionsProductYieldSource
MalononitrilePiperidine, EtOH, reflux2-(2,2-Difluoroacetyl)-1-dicyanomethylene-indanone75%
Ethyl cyanoacetateNaOAc, DMF, 80°CCyanoester-functionalized indanone68%

Structural Impact : These reactions extend conjugation, as evidenced by bathochromic shifts in UV-Vis spectra (Δλ = 40–60 nm) .

Radical Trifluoromethylation

The difluoroacetyl group acts as a radical acceptor in copper-catalyzed trifluoromethylation reactions.

ReagentsConditionsProductYieldSource
Togni’s Reagent, TMSCNCu(OTf)₂, DCE, 60°CTrifluoromethylated indanone with quaternary carbon72%

Mechanism : A radical-initiated cascade involving:

  • CF₃- generation from Togni’s reagent

  • Addition to the difluoroacetyl group

  • 5-exo-dig cyclization

  • Oxidation to restore aromaticity .

Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles via annulation reactions.

ReagentsConditionsProductYieldSource
2-AminophenolTEA, EtOAc, refluxIndeno[1,2-b]quinolin-10-one65%
1-MethylindoleDCE, 100°C, 10 hIndole-fused indanone derivative66%

Application : These heterocycles show enhanced bioactivity profiles compared to the parent compound .

Hydrolysis and Decarboxylation

Under strongly acidic conditions, the difluoroacetyl group undergoes hydrolysis followed by decarboxylation:

C9H6F2O2HCl, H2O, ΔC9H8O+2HF+CO2\text{C}_9\text{H}_6\text{F}_2\text{O}_2 \xrightarrow{\text{HCl, H}_2\text{O, Δ}} \text{C}_9\text{H}_8\text{O} + 2\text{HF} + \text{CO}_2

Kinetics : First-order rate constant k=3.2×104s1k = 3.2 \times 10^{-4} \, \text{s}^{-1} at 80°C (pH 2) .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions with electron-deficient alkenes:

PartnerConditionsProductYieldSource
Maleic anhydride254 nm, CH₂Cl₂, 12 hFused cyclobutane derivative38%

Limitation : Low yields due to competing decomposition pathways.

Scientific Research Applications

2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,2-difluoroacetyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The difluoroacetyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Crystallographic Differences

  • Planarity and Dihedral Angles: Benzylidene derivatives (e.g., 2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one) exhibit near-planar geometries with dihedral angles >8.15° between indenone and aryl fragments (). The difluoroacetyl group’s bulk and electron-withdrawing nature may increase torsional strain, reducing planarity and affecting π-π stacking interactions .
  • Polymorphism : Structural analogs like (2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one () exhibit polymorphism, with orthorhombic and triclinic forms differing in molecular volume (313.5 vs. 309.6 ų). Fluorine’s small atomic radius in the difluoroacetyl group may favor compact crystal packing .

Comparative Data Table

Compound Name Substituent Type Key Properties Biological Activity Reference ID
2-(4-Hydroxybenzylidene)-inden-1-one Hydroxybenzylidene Planar structure, dihedral angle >8.15°; synthesized via condensation Anti-inflammatory, enzyme inhibition
2-(Tetrazol-5-yl-thio)-inden-1-one Tetrazole-thio Multi-step synthesis; AChE/BChE inhibition (IC₅₀ ~10–50 µM) Anti-Alzheimer
2-(3,5-Dibromo-4-hydroxybenzylidene) Halogenated benzylidene Topoisomerase IIα inhibition; bulky substituent Anti-cancer
2-(2-Fluorophenylmethylene)-inden-1-one Fluorinated benzylidene Enhanced metabolic stability; compact crystal packing Under investigation
2-(2,2-Difluoroacetyl)-inden-1-one Difluoroacetyl Predicted high electrophilicity; potential torsional strain Hypothesized anti-inflammatory N/A

Key Findings and Implications

  • Synthetic Accessibility : Difluoroacetyl derivatives may offer simpler synthesis compared to tetrazole-thio analogs but require careful optimization due to fluorine’s reactivity.
  • Structural Flexibility : Reduced planarity relative to benzylidene derivatives could limit π-π interactions but enhance selectivity in target binding.
  • Pharmacological Potential: Fluorine’s electronegativity and metabolic stability position the difluoroacetyl group as a promising moiety for anti-inflammatory or enzyme-targeted therapies, though direct biological data are lacking.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions between difluoroacetyl precursors (e.g., 2,2-difluoroacetic acid derivatives) and substituted indenone frameworks. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to avoid side reactions. Catalysts like DMAP or pyridine may enhance yields by activating carbonyl groups . For academic-scale production, optimize stoichiometry using Design of Experiments (DoE) principles to balance purity and efficiency .

Q. Which characterization techniques are most effective for verifying the structure and purity of this compound?

  • Methodological Answer : Combine NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and stereochemistry, particularly focusing on fluorine coupling patterns. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., calculated exact mass ~238.08 g/mol as per similar indenones ). X-ray crystallography resolves stereochemical ambiguities, especially for unsaturated bonds or fluorinated moieties .

Q. How can researchers predict physicochemical properties (e.g., solubility, logP) computationally?

  • Methodological Answer : Use density functional theory (DFT) to calculate parameters like topological polar surface area (TPSA, ~17.1 Ų) and XLogP (~3.9) . Software such as Gaussian or COSMOtherm models solubility in polar solvents (e.g., DMSO) for experimental planning .

Advanced Research Questions

Q. How can stereochemical inconsistencies in derivatives of this compound be resolved during synthesis?

  • Methodological Answer : Employ dynamic NMR or variable-temperature NMR to detect conformational equilibria in solution. For solid-state analysis, single-crystal X-ray diffraction is definitive. If stereocenters are ambiguous, use chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers and assign configurations .

Q. What strategies address discrepancies between computational predictions and experimental data (e.g., reactivity or stability)?

  • Methodological Answer : Cross-validate computational models (e.g., DFT or MD simulations) with time-resolved spectroscopy (UV-Vis, fluorescence) to monitor degradation pathways. For fluorinated compounds, fluorine’s electron-withdrawing effects may alter reaction kinetics; conduct kinetic isotope effect (KIE) studies with deuterated analogs to probe mechanisms .

Q. How can the compound’s bioactivity be rationally explored using structure-activity relationship (SAR) models?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., fluorination at varying positions) and test in biological assays (e.g., enzyme inhibition). Use molecular docking to map interactions with target proteins (e.g., cytochrome P450 enzymes). Correlate SAR findings with physicochemical descriptors (e.g., TPSA, logD) to refine lead compounds .

Methodological Frameworks for Experimental Design

Q. What frameworks guide the design of environmentally sustainable synthesis routes?

  • Methodological Answer : Apply green chemistry principles (e.g., atom economy, solvent recycling) using metrics like E-factor. Replace hazardous solvents (e.g., DMF) with bio-based alternatives (e.g., cyclopentyl methyl ether). Monitor fluorine waste using ICP-MS to ensure compliance with environmental regulations .

Q. How should researchers validate conflicting spectral data (e.g., NMR vs. XRD)?

  • Methodological Answer : Reconcile discrepancies by comparing solution-state (NMR) and solid-state (XRD) structures. For example, NMR may indicate rotational flexibility in solution, while XRD confirms rigid conformations. Use solid-state NMR or IR spectroscopy to bridge these observations .

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